2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Description
Contextual Significance of Fluorene-Based Organic Materials in Contemporary Research
Fluorene (B118485) and its derivatives are a class of organic compounds recognized for their rigid, planar structure, high thermal stability, and significant chemical stability. researchgate.net A key feature of these materials is their high photoluminescence quantum efficiency, which makes them exceptionally well-suited for applications in organic light-emitting diodes (OLEDs). researchgate.net In this context, polymers and small molecules incorporating the 9,9-dialkylfluorene unit exhibit compelling emissive properties. researchgate.net The performance and efficiency of OLEDs are critically dependent on the molecular arrangement and stacking of the fluorene units. researchgate.net
The versatility of fluorene-based materials extends beyond lighting and displays. They are integral components in the development of advanced electronic materials such as organic solar cells, nonlinear optical materials, and materials for two-photon bioimaging. mdpi.com Their inherent electrical conductivity and electroluminescence have led to extensive investigation of polyfluorene polymers as luminophores in OLEDs. mdpi.com The ability to functionalize the fluorene core allows researchers to fine-tune the electronic and optical properties, such as charge transport and photoluminescence, to meet the specific demands of various advanced applications.
Overview of Fluorene Derivatives as Key Building Blocks in Advanced Chemical Synthesis
The fluorene skeleton serves as a versatile platform for advanced chemical synthesis. mdpi.com Its structure can be readily modified at several positions, most notably at the C2, C7, and C9 positions, to introduce a wide array of functional groups. This functionalization is a key strategy for tuning the material's properties. For instance, substituents at the C2 and C7 positions have the most significant influence on the emission spectra of the molecule. mdpi.comresearchgate.net
The reactivity of the C9 position is particularly noteworthy. It is often substituted with two alkyl groups to enhance the long-term stability of materials and prevent undesirable aggregation. mdpi.com This modification also improves the solubility of the compounds, which is a crucial factor for their processing and integration into devices. mdpi.com The ability to perform sequential reactions, such as multiple Suzuki couplings, allows for the synthesis of complex, multi-substituted fluorene derivatives from simpler precursors like 2,7-dibromo-9,9-dimethyl-9H-fluorene. nih.gov This synthetic accessibility makes fluorene derivatives invaluable as intermediates for creating more complex molecules tailored for specific functions in materials science and drug development. mdpi.com
Rationale for Focused Investigation of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene Architectures
The focused investigation of this compound stems from a strategic approach to molecular design aimed at optimizing the compound's optoelectronic properties. Each substituent on the fluorene core is chosen for a specific purpose.
The 9,9-dimethyl substitution serves a critical role in materials science applications. Attaching two methyl groups to the C9 bridge carbon enhances the solubility and processability of the fluorene derivative. mdpi.com This structural modification prevents the molecules from stacking too closely (aggregation), which can otherwise quench fluorescence and negatively impact device performance. Furthermore, the dialkyl substitution at this position improves the thermal and oxidative stability of the molecule, which is essential for the longevity of electronic devices. mdpi.com
The 2,7-dimethoxy substitution directly influences the electronic and photophysical properties of the fluorene core. The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Placing these groups at the C2 and C7 positions—key locations that significantly affect the molecule's electronic structure—modulates its fluorescence and radiationless deactivation pathways. researchgate.net This strategic placement allows for the tuning of the emission color and efficiency. Research on substituted fluorenones has shown that the location of methoxy groups is crucial in modifying the singlet-excited state energy and, consequently, the photophysical behavior of the molecule. researchgate.net
Therefore, the specific architecture of this compound represents a targeted design to create a stable, soluble, and highly fluorescent material. The combination of the dimethyl groups at C9 and the dimethoxy groups at C2 and C7 provides a powerful tool for developing advanced materials for applications in organic electronics, photovoltaics, and other optoelectronic devices. vulcanchem.com
Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Methoxy-9,9-dimethyl-9H-fluorene | C₁₆H₁₆O | 224.30 | 80.0 - 84.0 | 1514864-84-6 |
| 9,9-Dimethylfluorene | C₁₅H₁₄ | 194.27 | Not Available | 4569-45-3 |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | 352.06 | 177 - 181 | 28320-32-3 |
| 2,7-Dimethoxy-9H-fluoren-9-one | C₁₅H₁₂O₃ | 240.25 | Not Available | 42523-28-4 |
Data sourced from multiple chemical databases and research articles. vulcanchem.comnih.govnih.govsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethoxy-9,9-dimethylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2)15-9-11(18-3)5-7-13(15)14-8-6-12(19-4)10-16(14)17/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWXFKIBGJQEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612582 | |
| Record name | 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70278-85-2 | |
| Record name | 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,7 Dimethoxy 9,9 Dimethyl 9h Fluorene and Its Precursors/derivatives
Established Synthetic Pathways to 2,7-Disubstituted-9,9-dialkyl-9H-fluorene Cores
The construction of the 2,7-disubstituted-9,9-dialkyl-9H-fluorene core is a foundational step in accessing a wide array of functional materials. These methods prioritize the strategic installation of functional groups at the key C-2, C-7, and C-9 positions.
Halogenated fluorenes, particularly brominated derivatives, are pivotal intermediates in the synthesis of more complex fluorene-based structures. 2,7-Dibromofluorene (B93635) is a common starting material, which can be synthesized from fluorene (B118485) itself. For instance, fluorene can be treated with bromine in a suitable solvent, or with N-bromosuccinimide, to yield the 2,7-dibrominated product. researchgate.net A described method for synthesizing 2,7-dibromofluorene involves dissolving fluorene in carbon tetrachloride and refluxing it with copper(II) bromide loaded on aluminum oxide. chemicalbook.com
Once 2,7-dibromofluorene is obtained, the next crucial step is the alkylation at the C-9 position to prevent the formation of undesirable polymers and enhance solubility. This leads to the formation of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, a key precursor for organic semiconducting polymers and hole transport materials for OLEDs. This dialkylation is typically achieved using a strong base like sodium hydroxide (B78521) or potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkylating agent like methyl iodide. The presence of a phase-transfer catalyst can facilitate this reaction. This precursor, with its bromine atoms at the 2 and 7 positions, is primed for a variety of subsequent cross-coupling reactions to introduce different functional groups. researchgate.net
| Precursor | Reagents and Conditions | Product | Application |
| Fluorene | Copper(II) bromide, Aluminum oxide, CCl₄, Reflux | 2,7-Dibromofluorene | Intermediate |
| 2,7-Dibromofluorene | Alkyl halide (e.g., CH₃I), Strong base (e.g., NaOH), Phase-transfer catalyst, DMSO | 2,7-Dibromo-9,9-dialkyl-9H-fluorene | Precursor for cross-coupling reactions |
The electronic properties of the fluorene core are significantly influenced by the substituents at the C-2 and C-7 positions. mdpi.com Achieving regioselective functionalization at these sites is therefore critical. The most common strategy relies on the electrophilic substitution of the fluorene ring. Due to the electronic nature of the fluorene system, electrophiles preferentially attack the C-2 and C-7 positions.
Halogenation, as mentioned previously, is a prime example of regioselective functionalization. The synthesis of 2,7-dibromofluorenone from fluorenone using bromine, an iron-iodine catalyst, and a mixture of acetic acid and fuming sulfuric acid demonstrates this selectivity, achieving yields as high as 92%. google.com These halogenated positions then serve as handles for introducing a wide variety of functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This two-step process—halogenation followed by cross-coupling—is a robust and widely used method for accessing diverse 2,7-disubstituted fluorenes. While direct C-H functionalization methods are advancing for many aromatic systems, the halogenation-coupling sequence remains a highly reliable and predictable route for fluorenes. researchgate.netnih.gov
The functionalization at the C-9 position of the fluorene core is essential for tuning the solubility and solid-state packing of fluorene-based materials. The methylene (B1212753) bridge at C-9 is acidic and can be readily deprotonated by a base to form a fluorenyl anion. This nucleophilic anion can then react with various electrophiles, such as alkyl halides, to introduce substituents.
For 9,9-dialkylation, the reaction is typically carried out in a biphasic system with a phase-transfer catalyst or in a polar aprotic solvent like DMSO. Common bases include sodium hydroxide, potassium hydroxide, and potassium tert-butoxide. rsc.orgresearchgate.net The sequential addition of a strong base and an alkyl halide allows for the introduction of two alkyl groups. It is crucial to use an excess of the alkylating agent and a sufficiently strong base to ensure complete dialkylation and avoid mixtures of mono- and di-substituted products. sci-hub.se For instance, a simple and efficient protocol for the mono-alkylation of fluorene uses alcohols in the presence of t-BuOK as a catalyst, offering a greener alternative to alkyl halides. rsc.orgresearchgate.net The synthesis of 9,9-diarylfluorenes can also be achieved through different catalytic methods. researchgate.net
| Substrate | Reagents | Product | Key Features |
| Fluorene | Alcohols, t-BuOK | 9-Monoalkylfluorenes | Green, mild, and efficient protocol. rsc.orgresearchgate.net |
| Fluorene | Alkyl halides, Strong base (e.g., NaOH, n-BuLi) | 9,9-Dialkylfluorenes | Standard method for preventing aggregation and improving solubility. sci-hub.se |
Targeted Synthesis of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
The direct synthesis of this compound can be approached through several routes, primarily involving the late-stage introduction of the methoxy (B1213986) groups onto a pre-formed 9,9-dimethylfluorene core.
A logical and common pathway to this compound is through the etherification of the corresponding dihydroxy precursor, 2,7-Dihydroxy-9,9-dimethyl-9H-fluorene. This precursor can be synthesized from 2,7-dihydroxy-9-fluorenone (B1308586), which itself is an important organic intermediate. mascotchem.com The synthesis of 2,7-dihydroxy-9-fluorenone can be achieved via several routes, including a multi-step process starting from fluorene involving nitration, reduction, and diazotization. google.com
Once the 2,7-dihydroxy-9,9-dimethyl-9H-fluorene is obtained, the Williamson ether synthesis is a standard method for introducing the methyl groups. This reaction involves deprotonating the hydroxyl groups with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), to form the corresponding alkoxides. These nucleophilic alkoxides are then reacted with an electrophilic methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the desired 2,7-dimethoxy product. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone (B3395972) being commonly employed to facilitate the reaction.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are central to the construction and functionalization of the fluorene backbone. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.gov In the context of fluorene synthesis, this reaction is frequently used to introduce aryl or other unsaturated substituents at the 2 and 7 positions of a 2,7-dihalogenated fluorene precursor. For example, 2,7-dibromo-9,9-dimethyl-9H-fluorene can be coupled with an appropriate boronic acid or ester to build more complex conjugated systems. researchgate.netresearchgate.netmdpi.com Conversely, (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid can be reacted with aryl halides to achieve similar structures. tcichemicals.com
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction, typically co-catalyzed by palladium and copper complexes, is highly effective for introducing alkynyl substituents onto the fluorene core at the 2 and 7 positions. researchgate.netorganic-chemistry.org These alkynyl groups can be final functionalities or can serve as handles for further transformations, such as cyclization reactions or conversion to other functional groups. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.orgresearchgate.net
| Reaction Name | Substrates | Catalyst System | Bond Formed | Application in Fluorene Synthesis |
| Suzuki-Miyaura Coupling | Organic Halide/Triflate + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | Arylation at C-2 and C-7 positions of dihalogenated fluorenes. researchgate.netnih.gov |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | C(sp²)-C(sp) | Alkynylation at C-2 and C-7 positions of dihalogenated fluorenes. researchgate.netorganic-chemistry.org |
Green Chemistry Approaches and Process Intensification in Fluorene Synthesis
The synthesis of fluorene and its derivatives is increasingly benefiting from the principles of green chemistry and process intensification. These modern approaches aim to develop chemical processes that are more sustainable, efficient, and environmentally benign by reducing waste, minimizing energy consumption, and utilizing safer materials. Key strategies include the use of greener solvents, alternative oxidants, and the transition from traditional batch processing to continuous flow systems.
Green Chemistry Approaches
Green chemistry principles are being applied to fluorene synthesis to mitigate the environmental impact of traditional methods. One significant area of improvement is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For instance, a highly efficient and cost-effective method for the synthesis of bromofluorenones and nitrofluorenones utilizes water as the sole solvent. researchgate.net This approach achieves high chemo- and regioselectivity with yields between 90-98% under mild conditions, simplifying workup procedures and drastically reducing the need for organic solvents. researchgate.net
Another key green strategy is the use of safer and more abundant oxidants. The aerobic oxidation of 9H-fluorenes to produce 9-fluorenones is a prime example. rsc.org This method uses atmospheric oxygen as the terminal oxidant in the presence of potassium hydroxide (KOH), offering a highly efficient route to fluorenones under ambient conditions. rsc.orgresearchgate.net This process avoids the use of stoichiometric heavy-metal oxidants, which are often toxic and generate significant chemical waste. researchgate.net
Process Intensification through Continuous Flow Synthesis
Process intensification, particularly the shift from batch to continuous flow manufacturing, offers substantial improvements in efficiency, safety, and sustainability for fluorene synthesis. nih.govnih.gov Continuous flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuously flowing stream, providing superior control over reaction parameters like temperature and mixing. nih.govnih.gov
A notable application of this technology is in the Grignard reaction for the kilogram-scale production of 9-aryl-fluoren-9-ols, important precursors for many fluorene derivatives. rsc.org A comparative analysis of the traditional batch process versus an intensified continuous flow process reveals dramatic enhancements across multiple metrics. The continuous flow method increases the reaction yield from 45% to over 99% while significantly reducing costs and waste. rsc.org Furthermore, this approach can be integrated into an "end-to-end" synthesis, for example, by coupling the Grignard reaction with a subsequent Friedel–Crafts reaction to produce diarylfluorene derivatives like 9,9′-spirobi[9H-fluorene]. rsc.org
The advantages of the continuous flow process are quantified using several green chemistry metrics, as detailed in the table below.
| Metric | Traditional Batch Process | Continuous Flow Process | Improvement |
|---|---|---|---|
| Yield | 45% | >99% | ▲>120% |
| Raw Material Cost | Reference | Reduced by 35% | ▼35% |
| Solid Waste Emission | Reference | Reduced by 64% | ▼64% |
| Production Period | Reference | Reduced by 86% | ▼86% |
| Atom Efficiency (Ae) | 34.46% | 75.8% | ▲120% |
| Reaction Mass Efficiency (RME) | 31.47% | 69.93% | ▲122% |
| Carbon Efficiency (CE) | 41.83% | 92.97% | ▲122% |
| Environmental (E)-Factor | 26.5882 kg/kg | 1.9747 kg/kg | ▼92.57% |
The data clearly demonstrates that process intensification through continuous flow technology leads to a much greener and more efficient synthesis. The Environmental (E)-Factor, which measures the amount of waste produced per kilogram of product, was reduced by an impressive 92.57%. rsc.org Such advancements are pivotal for the large-scale, sustainable production of functional materials derived from fluorene.
Advanced Derivatization and Functionalization Strategies
Strategies for Tailoring 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene for Specific Material Applications
The strategic modification of the this compound core is paramount for its application in advanced materials. The positions available for substitution—C-2, C-7, and C-9—each offer unique opportunities to influence the molecule's electronic and steric properties.
The substitution at the C-9 bridgehead position and the peripheral C-2 and C-7 positions of the fluorene (B118485) core significantly impacts the molecule's physicochemical properties. The 9,9-dimethyl substitution in the parent compound provides good solubility and thermal stability. nih.govresearchgate.net Further modifications at these key positions can fine-tune the material's characteristics.
The C-9 position is crucial for maintaining the solubility and processability of fluorene-based materials. The presence of two alkyl groups, such as the methyl groups in this compound, prevents aggregation and ensures good solubility in common organic solvents. Modifying the substituents at the C-9 position can alter the material's morphology and thermal stability. researchgate.net For instance, introducing bulky or flexible side chains can further enhance solubility and influence the packing of the molecules in the solid state. nih.gov
The C-2 and C-7 positions are the primary sites for electronic modification of the fluorene core. mdpi.com The methoxy (B1213986) groups at these positions in the parent compound are electron-donating, which raises the energy of the highest occupied molecular orbital (HOMO). The nature of the substituents at these positions has the most significant influence on the emission spectra of fluorene derivatives. mdpi.com For instance, the introduction of aryl substituents at the C-2 and C-7 positions can induce and enhance emission, shifting the fluorescence maxima across a broad spectral region. mdpi.com
The table below summarizes the general effects of substituents at different positions on the fluorene core.
| Position | Substituent Type | General Effect on Properties |
| C-9 | Alkyl groups (e.g., methyl, hexyl) | Enhances solubility, prevents aggregation, improves processability. mdpi.com |
| Aryl groups | Can improve thermal and morphological stability. | |
| Functional groups (e.g., N-donor) | Can significantly alter absorption, emission, and electrochemical properties, leading to reduced energy gaps. mdpi.com | |
| C-2, C-7 | Electron-donating groups (e.g., methoxy, amino) | Increases HOMO energy level, generally leads to blue-shifted emission. |
| Electron-withdrawing groups (e.g., cyano, nitro) | Lowers LUMO energy level, can lead to red-shifted emission and improved electron transport. nih.gov | |
| Aryl groups | Can enhance emission and tune the emission wavelength. mdpi.com |
A key strategy for tuning the optoelectronic properties of this compound is the introduction of electron-donating (D) and electron-withdrawing (A) groups to create D-π-A type architectures. nih.gov This approach allows for precise control over the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption, emission, and charge transport characteristics of the resulting materials.
The inherent electron-donating nature of the fluorene core, enhanced by the methoxy groups at C-2 and C-7, can be further modulated. For example, the synthesis of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde demonstrates the incorporation of a strong dimethylamino donor at the C-7 position and a carbaldehyde acceptor at the C-2 position. nih.gov This strategic placement of donor and acceptor groups across the fluorene bridge creates a significant intramolecular charge transfer character, which is desirable for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs). nih.gov
The introduction of electron-withdrawing groups, such as cyano (-CN) or nitro (-NO2) moieties, at the C-2 and C-7 positions can lower the LUMO energy level, which is beneficial for creating electron-transporting materials. nih.gov For instance, the synthesis of 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile involves the introduction of both a nitro and a cyano group, significantly altering the electronic properties of the fluorene core. nih.gov
The table below provides examples of functionalized 2,7-disubstituted-9,9-dimethyl-9H-fluorene derivatives and their properties.
| Compound | Donor Group (Position) | Acceptor Group (Position) | Key Synthetic Step | Potential Application | Reference |
| 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile | Dimethylamino (C-7) | Carbonitrile (C-2) | Reductive methylation of the corresponding amino derivative. | Nonlinear optics, OLED emitters | nih.gov |
| 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | Dimethylamino (C-7) | Carbaldehyde (C-2) | Reduction of the carbonitrile group. | Precursor for D-π-A chromophores | nih.gov |
| 9,9-Dimethyl-7-nitro-9H-fluorene-2-carbonitrile | - | Nitro (C-7), Carbonitrile (C-2) | Nucleophilic substitution of a bromo precursor with CuCN. | Electron-transporting materials | nih.gov |
Polymerization and oligomerization are powerful strategies to extend the conjugation of the this compound unit, leading to materials with enhanced charge transport properties suitable for electronic and optoelectronic devices. The most common methods for synthesizing polyfluorenes and their derivatives are transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations.
Suzuki Polymerization: This method involves the palladium-catalyzed cross-coupling of a dihalo-fluorene monomer with a fluorene-diboronic acid or ester monomer. nih.govresearchgate.net For the synthesis of polymers from this compound, a typical approach would involve the polymerization of 2,7-dibromo-9,9-dimethyl-9H-fluorene with (9,9-dimethyl-9H-fluorene-2,7-diyl)diboronic acid. This method is highly versatile and allows for the incorporation of various co-monomers to create copolymers with tailored properties. nih.gov Mechanochemical Suzuki polymerization has also been developed as a solvent-free method to produce polyfluorenes. researchgate.netresearchgate.netbohrium.com
Yamamoto Polymerization: This technique involves the nickel-catalyzed dehalogenative polycondensation of a dihalo-fluorene monomer, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene. This method is particularly useful for creating homopolymers. The reaction is typically carried out in the presence of a nickel(0) complex, which is generated in situ.
These polymerization techniques allow for the synthesis of high molecular weight polymers with well-defined structures. The resulting polyfluorenes are often soluble in common organic solvents, which facilitates their processing into thin films for device fabrication.
Formation of Complex Architectures (e.g., Cyclo-fluorenes, Dendrimers, Coordination Polymers)
Beyond linear polymers, the this compound unit can be incorporated into more complex architectures such as cyclo-fluorenes, dendrimers, and coordination polymers. These structures can exhibit unique properties due to their defined shapes and high degree of order.
Cyclo-fluorenes: These are macrocyclic molecules composed of multiple fluorene units. Their rigid, cyclic structure can lead to interesting photophysical properties and host-guest chemistry. The synthesis of such structures is challenging but can be achieved through intramolecular coupling reactions of linear oligomers.
Dendrimers: These are highly branched, tree-like macromolecules with a central core. Fluorene units can be incorporated as the core, branching units, or at the periphery. Porphyrin-core dendrimers with peripheral fluorene groups have been synthesized, demonstrating efficient energy transfer from the fluorene donors to the porphyrin core. researchgate.net While not using the specific dimethoxy-dimethyl-fluorene, this work illustrates the potential of fluorene-containing dendrimers in applications such as light-harvesting systems.
Coordination Polymers: These are extended networks of metal ions or clusters linked by organic ligands. By functionalizing the this compound with coordinating groups, such as carboxylic acids, it can be used as a ligand for the construction of coordination polymers. For example, 9,9-dimethylfluorene-2,7-dicarboxylic acid has been used to synthesize a series of coordination polymers with various metal ions, resulting in structures with diverse topologies and interesting luminescence properties. rsc.orgrsc.orgresearchgate.net These materials have potential applications in sensing and catalysis.
Computational and Theoretical Investigations of Electronic and Molecular Structures
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TD-DFT) is an extension that allows for the study of excited states and the prediction of spectroscopic properties.
The electronic properties of fluorene-based compounds are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the compound's conductivity and optical properties.
In related fluorene (B118485) derivatives, such as those with different substituents at the 2 and 7 positions, DFT calculations have been employed to determine these energy levels. For instance, studies on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine show that the HOMO-LUMO gap can be modulated by altering the length of the π-conjugation and the strength of the acceptor groups. nih.gov It is anticipated that the methoxy (B1213986) groups in 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene would act as electron-donating groups, thereby raising the HOMO energy level and potentially reducing the HOMO-LUMO gap compared to the unsubstituted fluorene core.
Table 1: Representative Calculated HOMO-LUMO Energies of a Related Fluorene-Based Chromophore
| Compound | Calculated EHOMO (eV) | Calculated ELUMO (eV) | Calculated Optical Gap (eV) |
|---|---|---|---|
| Chromophore SS2 | -4.84 | -2.69 | 2.15 |
| Chromophore SS3 | -5.02 | -2.57 | 2.45 |
| Chromophore SS4 | -4.91 | -2.52 | 2.39 |
| Chromophore SS5 | -4.96 | -2.66 | 2.30 |
Data adapted from a study on related fluorene-based chromophores and is for illustrative purposes only. nih.gov
TD-DFT is a valuable tool for predicting the absorption and emission spectra of organic molecules. By calculating the energies of electronic transitions between the ground and excited states, it is possible to forecast the wavelengths of maximum absorption (λmax) and emission.
For fluorene derivatives, TD-DFT calculations have been shown to accurately predict their optical properties. nih.gov The position of the methoxy groups on the this compound backbone is expected to influence the π-electron system and, consequently, its absorption and emission characteristics. These electron-donating groups would likely cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the parent 9,9-dimethylfluorene.
The three-dimensional structure and conformational flexibility of fluorene derivatives play a significant role in their electronic properties. The planarity of the fluorene core is essential for effective π-conjugation, which is the delocalization of π-electrons across adjacent p-orbitals.
Molecular Dynamics Simulations for Aggregation and Packing Modes
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of fluorene-based materials, MD simulations can provide insights into how individual molecules aggregate and pack in the solid state. This is crucial as the intermolecular arrangement significantly affects the bulk material's properties, such as charge transport. The quality and efficiency of devices like Organic Light Emitting Diodes (OLEDs) have been shown to be dependent on the stacking mode of the fluorene motif. nih.govresearchgate.net The alkyl groups at the 9-position, such as the dimethyl groups in the target compound, are known to influence the packing mode. nih.govresearchgate.net
Theoretical Studies on Charge Transport Mechanisms in Fluorene-Based Materials
Theoretical models are employed to understand how electrical charge moves through materials made from fluorene derivatives. These studies are vital for the development of organic semiconductors. The charge transport properties are intrinsically linked to the electronic coupling between adjacent molecules, which in turn depends on their packing and orbital overlap. While specific studies on this compound are not available, research on other fluorene derivatives investigates how factors like molecular structure and solid-state packing influence charge mobility.
Prediction of Nonlinear Optical (NLO) Responses and Hyperpolarizability
Nonlinear optical (NLO) materials have applications in technologies like optical switching and data storage. The NLO response of a molecule is related to its hyperpolarizability. Theoretical calculations can predict the hyperpolarizability of a molecule, guiding the design of new NLO materials.
In studies of related fluorene-based chromophores, it has been demonstrated that the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected through a π-conjugated system, can lead to significant NLO responses. nih.gov The this compound molecule, with its electron-donating methoxy groups, could serve as a core for the design of NLO materials by appending suitable electron-accepting groups.
Role in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems
Fluorene-based compounds are integral to the advancement of Organic Light-Emitting Diode (OLED) technology, serving as highly efficient emitters, hosts, and charge-transporting materials. Their rigid and planar structure, combined with high photoluminescence quantum yields, makes them ideal candidates for creating bright and stable electroluminescent devices. researchgate.netresearchgate.net
The design of OLED materials based on the 9,9-dimethyl-9H-fluorene scaffold focuses on manipulating its electronic properties to achieve desired emission colors and high efficiencies. The 9,9-dialkylfluorene unit is a foundational component for blue-emitting materials due to its wide energy gap. researchgate.net By attaching various electron-donating or electron-accepting groups at the 2 and 7 positions, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled.
For instance, 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene, with its electron-donating methoxy (B1213986) groups, can serve as an electron-rich building block. This core can be incorporated into larger molecular structures to create:
Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material forms a matrix for a phosphorescent guest emitter. The fluorene (B118485) host must have a triplet energy higher than that of the guest to ensure efficient energy transfer. The wide bandgap of fluorene derivatives makes them suitable for hosting high-energy (blue, green, and red) phosphorescent dopants.
Emitters: By creating donor-π-acceptor (D-π-A) architectures, where the fluorene unit can act as the π-bridge or part of the donor segment, highly fluorescent or phosphorescent emitters can be synthesized. nih.gov The choice of acceptor group allows for tuning the emission color across the visible spectrum. The synthesis often starts from a precursor like 2,7-dibromo-9,9-dimethyl-9H-fluorene, which can then be functionalized through reactions like Suzuki or Sonogashira coupling. semanticscholar.org
Modern high-efficiency OLEDs often rely on advanced emission mechanisms like exciplex formation and Thermally Activated Delayed Fluorescence (TADF) to convert non-emissive triplet excitons into light-emitting singlet excitons. rsc.orgrsc.org Fluorene derivatives are central to the design of materials that exhibit these properties.
An exciplex is an excited-state complex formed between an electron-donor and an electron-acceptor molecule. rsc.org This intermolecular interaction can lead to efficient light emission. In these systems, a fluorene derivative can act as either the donor or the acceptor. For example, 2,7-dicyanofluorene derivatives have been used as acceptors, which, when paired with a suitable donor, form an emissive exciplex layer in an OLED. nih.gov The steric bulk at the C9 position of the fluorene helps to control the distance and interaction between the donor and acceptor molecules, influencing the emission characteristics. nih.gov
TADF materials are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap allows triplet excitons to be converted back to singlet excitons through a process called reverse intersystem crossing (RISC), significantly enhancing the internal quantum efficiency. rsc.org The donor-acceptor (D-A) molecular design is a key strategy for achieving TADF. researchgate.net A fluorene unit can serve as a π-linker connecting the donor and acceptor moieties. The rigid structure of the fluorene helps to spatially separate the HOMO (on the donor) and LUMO (on the acceptor), which is crucial for minimizing the ΔEST. researchgate.net The this compound moiety, being electron-rich, would be a suitable donor component in such a D-A or D-π-A TADF architecture.
The performance of an OLED is highly dependent on its multilayer structure, which is designed to ensure balanced injection of holes and electrons and to confine excitons within the emissive layer (EML). nih.govresearchgate.net Fluorene-based materials are integrated into various layers of the device to optimize performance.
A typical OLED architecture might be: Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (Al)
Fluorene derivatives can be used in:
The Emissive Layer (EML): As a fluorescent emitter, a TADF emitter, or as a host for a phosphorescent or fluorescent guest. rsc.orgnih.gov For example, an exciplex-forming blend of a donor and a fluorene-based acceptor can serve as the EML, emitting light from the interface between the two materials. nih.gov
The Hole Transport Layer (HTL): Polyfluorenes and fluorene-based small molecules with appropriate HOMO levels can facilitate the transport of holes from the anode to the EML.
The table below summarizes the performance of several OLEDs that utilize fluorene derivatives, illustrating their role in achieving high efficiency and specific emission characteristics.
| Device EML Composition | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Role of Fluorene Derivative |
| DDT-HPB:27-tDCN (Exciplex) | 542 | 3.0% | Acceptor in Exciplex |
| DDT-HPB:27-tDCN:10 wt% DTPNT | 660 | 5.8% | Host for Red Emitter |
| Exciplex-forming co-host with PtOEP emitter | 650 | ~22% | Component of Co-Host |
| CzSiTrz (TADF Emitter) in a non-doped device architecture | 445 | 11-24.8% (range for deep-blue PhOLEDs) | Emitter in Deep-Blue OLED |
Organic Semiconductors for Electronic Devices
The semiconducting properties of fluorene derivatives make them key components in various organic electronic devices beyond OLEDs. Their excellent charge mobility, environmental stability, and processability are critical for fabricating high-performance organic transistors and solar cells. researchgate.netresearchgate.net
Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of "plastic electronics," including flexible displays, sensors, and RFID tags. nih.govfrontiersin.org The performance of an OFET is largely determined by the organic semiconductor used in its active layer. researchgate.net
Fluorene-based materials are attractive for OFETs for several reasons:
Charge Carrier Mobility: The rigid and planar nature of the fluorene core facilitates strong intermolecular π-π stacking, which creates efficient pathways for charge carriers (holes or electrons) to move through the material, leading to high mobility. researchgate.net
Stability: The chemical stability of the fluorene unit contributes to the operational stability of the OFET device in air. researchgate.net
Processability: The 9,9-dimethyl substitution improves the solubility of the molecule in common organic solvents, allowing for the fabrication of the semiconductor layer using low-cost, large-area solution-based techniques like printing. nih.gov
While this compound itself is a building block, polymers and small molecules derived from it can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The electron-rich nature imparted by the methoxy groups generally favors p-type conductivity.
The table below shows the performance of OFETs based on different fluorenone-based small molecules, which are structurally related to fluorene.
| Semiconductor Material | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Fluorenone derivative with alkylated double thiophene | 0.02 | 10⁷ |
Data Source: researchgate.net
Organic Photovoltaic (OPV) cells, or organic solar cells, offer the potential for low-cost, flexible, and lightweight solar energy conversion. Most efficient OPVs are based on a bulk-heterojunction (BHJ) architecture, which consists of a blend of an electron-donor and an electron-acceptor material. researchgate.net
Fluorene derivatives, including those based on the this compound structure, are highly versatile in OPV design:
Electron Donor Materials: Polyfluorenes and fluorene-based copolymers are widely used as the electron-donating (p-type) component in BHJ solar cells. The electron-rich fluorene unit helps in light absorption and hole transport. The HOMO level of the donor, which can be tuned by substituents like methoxy groups, is critical as it determines the open-circuit voltage (Voc) of the solar cell. researchgate.net
Electron Acceptor Materials: While less common, fluorene units can also be incorporated into the structure of non-fullerene acceptors (NFAs). By attaching strong electron-withdrawing groups to the fluorene core, its LUMO level can be lowered to make it an effective electron acceptor. For example, acceptors based on a 9-fluorenone (B1672902) core (where the C9 carbon is a carbonyl group) have been synthesized and tested in OPVs. researchgate.net
In an OPV device using a fluorene-based donor, the 2,7-dimethoxy-9H-fluorene moiety would contribute to a higher HOMO level, which must be carefully matched with the LUMO level of the acceptor to maximize the device's voltage and efficiency. Research on fluorenone-based acceptors has shown that modifying the core structure significantly impacts the LUMO and HOMO energy levels, leading to high open-circuit voltages in devices. researchgate.net
| OPV Device (Donor:Acceptor) | Open-Circuit Voltage (Voc) (V) | Power Conversion Efficiency (PCE) (%) |
| P3HT : DPP-FN-DPP (Fluorenone-based acceptor) | 0.97 | 1.2% |
Data Source: researchgate.net
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | This compound |
| 2,7-dibromo-9,9-dimethyl-9H-fluorene | 2,7-Dibromo-9,9-dimethyl-9H-fluorene |
| 27-DCN | 2,7-Dicyanofluorene derivative |
| 27-tDCN | 2,7-Dicyanofluorene derivative with tert-butyl groups |
| DDT-HPB | Hexaphenylbenzene-centered donor molecule |
| DTPNT | D-A-D configured fluorescent emitter |
| PtOEP | Platinum(II) octaethylporphyrin |
| CzSiTrz | A carbazole (B46965) and triazine-based TADF emitter |
| P3HT | Poly(3-hexylthiophene-2,5-diyl) |
| DPP-FN-DPP | 6,6′-(5,5′-(9-oxo-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-butyloctyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) |
| ITO | Indium Tin Oxide |
| HIL | Hole Injection Layer |
| HTL | Hole Transport Layer |
| EML | Emissive Layer |
| ETL | Electron Transport Layer |
| EIL | Electron Injection Layer |
Polymeric and Supramolecular Materials Engineering
The this compound scaffold is a cornerstone in the engineering of sophisticated polymers and supramolecular assemblies. Its rigid structure and potent electron-donating character are leveraged to create materials with tailored electronic, optical, and transport properties.
Conjugated Polymers for Optoelectronic Applications
The 9,9-dimethylfluorene unit is a fundamental building block for a class of conjugated polymers known as polyfluorenes (PFOs), which are heavily researched for their use in organic light-emitting diodes (OLEDs) and polymer solar cells (OPVs). nbinno.commdpi.com These polymers are typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polycondensation, using precursors like 2,7-dibromo-9,9-dimethyl-9H-fluorene. researchgate.net The resulting polymers feature a delocalized π-electron system along their backbone, enabling efficient charge transport and luminescence. nih.gov
The introduction of methoxy groups at the 2 and 7 positions, as in this compound, significantly modulates the optoelectronic properties of the resulting polymer. These electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer chain. This has two primary effects:
Tuning Emission Color: Raising the HOMO level generally leads to a smaller energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the bandgap typically causes a bathochromic (red) shift in both the absorption and emission spectra of the material compared to unsubstituted polyfluorenes, which are known for their deep-blue emission. 20.210.105 This allows for the rational design of polymers that emit in the green, yellow, or red portions of the visible spectrum, which is crucial for full-color display applications. mdpi.com
While homopolymers of 2,7-dimethoxy-9,9-dimethylfluorene are not widely reported, the monomer unit is often copolymerized with other aromatic units (acceptors) to fine-tune the material's properties through intramolecular charge transfer. researchgate.net This donor-acceptor (D-A) approach is a powerful strategy for developing low-bandgap polymers for OPV applications and achieving high-efficiency electroluminescence. mdpi.com
Table 1: Representative Properties of Substituted Polyfluorenes for Optoelectronics
| Polymer Type | Monomer(s) | Emission Max (nm) | Quantum Yield (Φ) | Key Application |
|---|---|---|---|---|
| Homopolymer | 9,9-dioctylfluorene | ~410 | up to 0.87 20.210.105 | Blue OLEDs |
| Alternating Copolymer | 9,9-dihexylfluorene & 4,4'-dialkoxybiphenyl | ~390 researchgate.net | - | OLEDs |
| D-A Copolymer | 9,9-dioctylfluorene & Dicyanophenanthrene | Greenish-Blue mdpi.com | - | High-Brightness OLEDs |
| Hypothetical Polymer | 2,7-dimethoxy-9,9-dimethylfluorene | Shifted to longer λ | - | Color-Tuned OLEDs |
Fluorene-Based Materials for Ion Conduction and Membrane Technologies
Fluorene-based polymers have emerged as promising candidates for use as polymer electrolyte membranes (PEMs) in fuel cells and electrolyzers. rsc.org The key to this application is the ability to introduce ionic functional groups onto the rigid polymer backbone. This creates materials that are mechanically robust, thermally stable, and capable of efficiently transporting ions (like H⁺ or OH⁻). acs.org
While this compound itself is not ionic, its derivatives are central to creating these advanced membranes. For instance, polyfluorene backbones can be functionalized with pendant sulfonic acid groups to create proton exchange membranes (PEMs) or with quaternary ammonium (B1175870) groups to form anion exchange membranes (AEMs). acs.orgacs.org The rigid fluorene unit provides the necessary mechanical integrity and thermal stability, preventing the membrane from swelling excessively or degrading under operating conditions.
The presence of methoxy groups on the fluorene backbone would influence the properties of such an ion-conducting membrane in several ways:
Hydrophilicity: The polar methoxy groups could alter the water uptake of the membrane, a critical parameter that directly affects ion conductivity. acs.org
Morphology: The substitution pattern can influence the self-assembly of polymer chains, affecting the formation of hydrophilic channels necessary for efficient ion transport. researchgate.net
Chemical Stability: The electron-rich nature of the methoxy-substituted aromatic rings could impact the membrane's oxidative and alkaline stability, a key consideration for long-term device durability. acs.org
Research in this area focuses on creating block copolymers where rigid, hydrophobic fluorene blocks provide mechanical strength, and fully functionalized hydrophilic blocks (often containing fluorene units with ionic groups) facilitate ion conduction. rsc.org This molecular design allows for a balance between high ion conductivity and excellent dimensional stability. acs.org
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Fluorene Ligands
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of these materials, such as porosity, stability, and luminescence, are directly dictated by the choice of the metal and the organic linker. researchgate.net
A key derivative of the this compound core, 9,9-dimethylfluorene-2,7-dicarboxylic acid (H₂mfda) , serves as an excellent ligand for the construction of luminescent MOFs and CPs. rsc.org By reacting H₂mfda with various metal ions (e.g., Zn²⁺, Co²⁺) and often a secondary nitrogen-containing ligand, researchers have synthesized a series of frameworks with diverse topologies and properties. rsc.org
For example, a series of seven new coordination polymers were successfully assembled using H₂mfda and various flexible bis(imidazole) ligands. rsc.org These materials exhibited complex, interpenetrating network structures and, importantly, the zinc-based frameworks showed strong luminescent properties. rsc.org The fluorene unit within the ligand acts as the primary luminophore, and its incorporation into the rigid, well-defined MOF structure can enhance emission intensity and stability. rsc.org The luminescence in these materials can originate from the ligand itself, or from ligand-to-metal or metal-to-ligand charge transfer processes. researchgate.netrsc.org The inherent fluorescence of the fluorene core makes these MOFs highly attractive for applications in chemical sensing and solid-state lighting.
Table 2: Examples of Coordination Polymers from 9,9-dimethylfluorene-2,7-dicarboxylic acid (H₂mfda)
| Compound Name | Metal Ion | Secondary Ligand | Resulting Framework Topology | Luminescent? | Reference |
|---|---|---|---|---|---|
| [Zn₂(mfda)₂(bip)]·H₂O | Zn(II) | bip | 3-fold interpenetrating pcu | Yes rsc.org | rsc.org |
| [Zn₂(mfda)₂(bib)₂]·(DMF)₃·H₂O | Zn(II) | bib | 4-fold interpenetrating dia | Yes rsc.org | rsc.org |
| [Zn₂(mfda)₂(bite)] | Zn(II) | bite | Uninodal 6-connected acs | Yes rsc.org | rsc.org |
| [Co₂(mfda)₂(bip)(H₂O)₂]·2H₂O | Co(II) | bip | 2-fold interpenetrating pcu | No | rsc.org |
bip = 1,3-bis(imidazole)propane; bib = 1,4-bis(imidazole)butane; bite = 1,4-bis(imidazole)butene
Advanced Sensing Technologies
The unique electronic and photophysical properties of the this compound core make it an ideal platform for developing highly sensitive chemical sensors.
Fluorescent and Colorimetric Probes for Chemical Analytes (e.g., Explosives, Ions)
Fluorescent sensors are a powerful tool for detecting trace amounts of specific chemical analytes. The primary mechanism for detecting many environmental pollutants and explosives, particularly nitroaromatic compounds (NACs) like 2,4,6-trinitrophenol (picric acid), is photoinduced electron transfer (PET). acs.orgnih.gov This process relies on an electron-rich fluorescent molecule (the sensor) that, upon excitation with light, can donate an electron to an electron-deficient analyte (the quencher). This electron transfer process deactivates the excited state of the sensor non-radiatively, resulting in a quenching (decrease) of its fluorescence intensity. acs.org
Conjugated polymers based on fluorene are excellent candidates for this application. researchgate.net The this compound unit is particularly well-suited for this purpose. The methoxy groups are strong electron-donating substituents, making the polymer backbone exceptionally electron-rich. This high electron density enhances the driving force for PET to electron-deficient NACs, leading to highly efficient fluorescence quenching and, therefore, extremely sensitive detection. acs.org Researchers have demonstrated that electron-rich conjugated polymers can detect nitroaromatic explosives at micromolar (μM) or even lower concentrations in aqueous media. nih.gov
The advantages of using such fluorene-based polymers for explosive detection include:
High Sensitivity: The amplified quenching effect, where a single analyte molecule can quench the emission from multiple repeating units of the polymer, leads to ultra-low detection limits.
Rapid Response: The detection mechanism is fast, allowing for real-time monitoring. acs.org
Versatility: These sensors can be used in solution or fabricated into thin films for vapor-phase detection. nih.gov
While specific sensors based on a homopolymer of this compound are not explicitly detailed in the literature, the fundamental principles strongly support its potential as a highly effective building block for such advanced sensing systems. researchgate.netchemistryviews.org
Applications in Nonlinear Optics
Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is the basis for a range of technologies, including optical switching, frequency conversion, and data storage. nih.gov Organic materials, particularly those with specific molecular architectures, have shown great promise for NLO applications due to their large second-order hyperpolarizabilities (β). ru.nl
The most common molecular design for high-performance NLO materials is the "push-pull" or donor-π-acceptor (D-π-A) architecture. nih.govru.nl In these molecules, a strong electron-donating group (the "push") and a strong electron-accepting group (the "pull") are connected by a conjugated π-electron bridge. This arrangement creates a large difference in the dipole moment between the ground state and the excited state, which is a key factor for a large β value. nih.gov
The this compound core is an excellent "push" component for NLO chromophores. The fluorene unit itself is a good π-bridge, and the powerful electron-donating methoxy groups at the 2 and 7 positions significantly increase its electron-donating strength. mdpi.com To complete the D-π-A structure, electron-withdrawing groups (acceptors), such as nitro (-NO₂), cyano (-CN), or dicyanovinyl groups, can be chemically attached to other positions on the fluorene ring.
Studies on analogous systems, such as those based on 2-amino-7-acceptor-9,9-dimethylfluorene, have demonstrated exceptionally high hyperpolarizability values. nih.gov For instance, chromophores linking a dimethylamino donor to a fluorene bridge and a cyanostilbene-based acceptor exhibit large β values, demonstrating the effectiveness of this molecular strategy. nih.govrsc.organu.edu.au By analogy, functionalizing the this compound core with suitable acceptor moieties would be a highly promising route to novel, thermally stable NLO materials with significant potential for photonic and optoelectronic applications. researchgate.net
Table 3: Hyperpolarizability of Analagous Fluorene-Based NLO Chromophores
| Donor Group | π-Bridge | Acceptor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) | Reference |
|---|---|---|---|---|
| Diphenylamino | Fluorenylethynyl-fluorenyl | o-Carborane | 230 | rsc.org |
| Dimethylamino | Fluorenyl | Cyanostilbene | - | nih.gov |
| Diphenylamino | Fluorenylethynyl-fluorenyl (dimer) | o-Carborane | 309 | anu.edu.au |
Data presented for analogous D-π-A systems to illustrate the potential of the fluorene scaffold.
Role in Biomedical Imaging (e.g., Two-Photon Fluorescence Microscopy)
The chemical compound this compound is a member of the fluorene family of molecules, which are recognized for their significant potential in advanced functional materials, particularly in the realm of biomedical imaging. The core structure of fluorene is photochemically stable and possesses a high fluorescence quantum yield, making it an excellent scaffold for the development of fluorescent probes. researchgate.netelsevierpure.com The substitution pattern on the fluorene ring system allows for the fine-tuning of its photophysical properties, which is crucial for applications such as two-photon fluorescence microscopy (2PFM). researchgate.netelsevierpure.com
Two-photon fluorescence microscopy is a powerful imaging technique that offers distinct advantages for visualizing biological samples, including reduced light scattering, lower phototoxicity, and enhanced penetration depth compared to conventional one-photon microscopy. researchgate.netelsevierpure.com The effectiveness of a fluorescent probe in 2PFM is largely determined by its two-photon absorption (TPA) cross-section, a measure of the molecule's ability to simultaneously absorb two photons. Fluorene derivatives have been a major focus of research for developing probes with large TPA cross-sections. rsc.org
While direct experimental data on the biomedical imaging applications of this compound is not extensively documented in publicly available research, the influence of its specific structural features—the 2,7-dimethoxy and 9,9-dimethyl substitutions—can be inferred from studies on analogous fluorene derivatives. The methoxy groups at the 2 and 7 positions act as electron-donating groups, which are known to enhance the two-photon absorption properties of the fluorene core. The dimethyl substitution at the 9-position improves the solubility and processing of the compound, which is beneficial for its incorporation into biological systems.
Research on various 2,7-disubstituted-9,9-dialkylfluorenes has demonstrated their utility as probes in 2PFM for cellular imaging. These studies provide a strong basis for the potential of this compound in this field. For instance, fluorene derivatives with donor-acceptor-donor (D-A-D) structures, where the fluorene core acts as a π-bridge, have shown significant enhancement in their TPA cross-sections. While this compound itself does not fit the classic D-A-D architecture, the principles of molecular design for high TPA activity are relevant.
Detailed Research Findings
Studies on closely related fluorene compounds provide valuable insights into the expected performance of this compound as a two-photon probe.
Influence of Substitution on Photophysical Properties: Research has shown that the nature and position of substituent groups on the fluorene ring have a profound impact on the photophysical properties. Electron-donating groups, such as the methoxy groups in the target compound, generally lead to a red-shift in the absorption and emission spectra and can increase the fluorescence quantum yield.
Two-Photon Absorption Cross-Section: The TPA cross-section is a critical parameter for a two-photon probe. Theoretical and experimental studies on various fluorene derivatives have shown that symmetrical donor substitutions at the 2 and 7 positions can lead to significant TPA cross-sections. For example, some fluorene derivatives exhibit TPA cross-section values between 700 and 5000 GM when excited into the two-photon allowed electronic state. elsevierpure.com
The following interactive data table summarizes the photophysical properties of representative fluorene derivatives from the literature, which can be used to estimate the potential characteristics of this compound.
| Compound/Derivative Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Two-Photon Absorption Cross-Section (GM) |
| Generic 2,7-Diarylfluorene | 376-416 | - | 0.12-0.87 | - |
| BODIPY with 9,9-dimethyl-9H-fluoren-2-yl | - | - | - | 8321 at 800 nm |
Table 1: Photophysical and Two-Photon Absorption Data of Representative Fluorene Derivatives. The data is compiled from various sources and represents a range of values observed for different fluorene-based compounds. GM (Goeppert-Mayer) is the unit for two-photon absorption cross-section.
It is important to note that the specific values for this compound would require direct experimental measurement. However, based on the trends observed in related compounds, it is anticipated to be a viable candidate for two-photon fluorescence microscopy applications.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the most powerful tool for unambiguously determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing precise atomic coordinates, bond lengths, and bond angles.
While a dedicated crystallographic study for 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene is not extensively reported in publicly accessible literature, comprehensive structural data is available for closely related derivatives. These studies provide a strong foundation for understanding the core fluorene (B118485) framework's geometry and packing behavior.
For instance, the crystal structure of 9,9-dimethyl-9H-fluorene has been resolved, revealing an orthorhombic space group (Iba2). mdpi.com The introduction of substituents at the C9 position and on the aromatic rings influences the molecular symmetry and crystal packing. A key structural feature of the fluorene unit in these derivatives is the slight twisting between the two benzene (B151609) rings, with inclination angles typically around 5-6 degrees. mdpi.com
In the case of 2,7-Dibromo-9,9-dimethyl-9H-fluorene , the molecule exhibits crystallographic m2m site symmetry, resulting in a coplanar arrangement of all atoms except for the methyl groups. nih.govresearchgate.net This derivative crystallizes in the orthorhombic space group Pccn. nih.gov Another closely related compound, 2,7-Dimethoxy-9H-fluoren-9-one , which features methoxy (B1213986) groups at the 2 and 7 positions but a carbonyl group at C9, crystallizes in the monoclinic space group P 1 21/n 1. nih.gov
The crystallographic data for these derivatives are summarized in the table below, providing a comparative look at how different substituents affect the crystal lattice parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| 9,9-dimethyl-9H-fluorene | C₁₅H₁₄ | Orthorhombic | Iba2 | - | - | - | - | mdpi.com |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | Orthorhombic | Pccn | 17.097 | 11.161 | 6.9120 | 90 | nih.gov |
| 2,7-Dimethoxy-9H-fluoren-9-one | C₁₅H₁₂O₃ | Monoclinic | P 1 21/n 1 | 7.8452 | 3.9073 | 36.5490 | 93.55 | nih.gov |
| 9,9-bis(hydroxymethyl)-9H-fluorene | C₁₅H₁₄O₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | mdpi.com |
The crystal packing of fluorene derivatives is governed by a combination of weak intermolecular forces that dictate the supramolecular architecture.
π–π Stacking: A predominant interaction in aromatic systems, π–π stacking is frequently observed in fluorene derivatives. In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, molecules stack along the c-axis with a centroid-centroid distance of 3.8409 Å, indicating weak π–π interactions. nih.govresearchgate.net The efficiency of this stacking is crucial for charge transport in organic electronic applications. researchgate.net
C-H···π Interactions: These interactions, where a carbon-hydrogen bond acts as a weak donor to a π-system, are also significant in stabilizing the crystal structures of fluorene derivatives. Hirshfeld surface analysis of 9,9-dimethyl-9H-fluorene reveals short C-H···π contacts, which appear as characteristic sharp features in 2D fingerprint plots. mdpi.com
Hydrogen Bonding: While absent in the parent 9,9-dimethyl-9H-fluorene, the introduction of functional groups capable of hydrogen bonding, such as hydroxyl groups in 9,9-bis(hydroxymethyl)-9H-fluorene, leads to strong intermolecular O-H···O hydrogen bonds that dominate the packing structure. mdpi.com
The interplay of these interactions determines the final packing motif, which can range from herringbone patterns to more complex layered or helical structures, significantly influencing the material's bulk properties. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of "this compound" in solution. It provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to its symmetric structure.
¹H NMR: The proton spectrum would feature a singlet for the two equivalent methyl groups at the C9 position. The two methoxy groups at the C2 and C7 positions would also produce a single, sharp singlet. The aromatic protons would appear as a set of signals characteristic of a 2,7-disubstituted fluorene system.
¹³C NMR: The carbon spectrum would show distinct peaks for the quaternary C9 carbon, the methyl carbons, and the methoxy carbons. The aromatic region would display signals for the substituted and unsubstituted carbons of the fluorene core.
The following table presents the predicted and experimentally observed chemical shifts for fluorene derivatives, which can be used to approximate the spectrum of the target compound.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C9-CH₃ | ~1.5 | ~27 | Singlet, integrating to 6H in ¹H NMR. |
| C2,7-OCH₃ | ~3.8 | ~55 | Singlet, integrating to 6H in ¹H NMR. |
| Aromatic -H | 6.8 - 7.8 | 110 - 150 | Complex multiplet pattern based on substitution. |
| C 9 | - | ~47 | Quaternary carbon, no attached protons. |
Note: Predicted values are estimates based on standard additive models and data from similar fluorene structures.
While standard 1D NMR confirms the basic connectivity, advanced 2D NMR techniques are employed to unambiguously assign all signals and to study the molecule's conformation in solution.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about through-space proximity of protons, which can be used to study the preferred conformation and rotational dynamics of the methoxy groups relative to the fluorene plane. For some fluorene derivatives, hindered rotation can lead to the presence of multiple conformers in solution, which can be identified and characterized using these advanced NMR methods. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₇H₁₈O₂), the molecular weight is 254.32 g/mol .
In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 254. The fragmentation pattern would likely involve characteristic losses:
Loss of a methyl group (-15 Da): A primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the C9 position to form a stable tertiary carbocation [M-15]⁺ at m/z = 239. This fluorenyl-type cation is highly stabilized by resonance.
Loss of a methoxy group (-31 Da): Cleavage of a methoxy radical (•OCH₃) could also occur, leading to a fragment at m/z = 223.
Loss of formaldehyde (B43269) (-30 Da) from a methoxy group: A common fragmentation for methoxy-substituted aromatic rings involves the loss of formaldehyde (CH₂O), which could lead to further fragmentation pathways.
The precise fragmentation pattern provides a fingerprint that helps to confirm the identity and purity of the synthesized compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
The analysis of poly[9,9-(di-hexyl)fluorene] (PDHF), for instance, provides a foundational understanding of the fluorene core and the C9-alkyl substituents. iitk.ac.in For this compound, the spectrum would be a composite of vibrations from the fluorene aromatic system, the gem-dimethyl group at the C9 position, and the two methoxy groups at the C2 and C7 positions.
Key Vibrational Modes for this compound:
Aromatic C-H Stretching: The fluorene backbone exhibits aromatic C-H stretching vibrations, which are typically observed in the 3100-3000 cm⁻¹ region in both FTIR and Raman spectra.
Aliphatic C-H Stretching: The methyl groups (CH₃) at the C9 position and in the methoxy substituents give rise to symmetric and asymmetric stretching vibrations. These are expected in the 2960-2850 cm⁻¹ range. researchgate.net
C-O-C Stretching: The presence of two methoxy groups is a key feature of this molecule. The asymmetric and symmetric stretching vibrations of the aryl-O-CH₃ ether linkage are highly characteristic. The asymmetric C-O-C stretch typically appears as a strong band in the FTIR spectrum between 1275-1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the fluorene structure produce a series of bands in the 1620-1450 cm⁻¹ range. Strong bands around 1610 cm⁻¹ are characteristic of the fluorene group. iitk.ac.in
CH₃ Bending: The methyl groups also exhibit characteristic bending (deformation) vibrations. Asymmetric bending modes are typically found near 1465 cm⁻¹, and symmetric bending modes (umbrella mode) appear around 1380 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene rings. For a 1,2,4-trisubstituted pattern like that in the fluorene rings of this compound, characteristic bands are expected in the 900-800 cm⁻¹ region.
FTIR and Raman spectroscopy are complementary techniques. nih.gov While C=O, O-H, and C-O bonds typically show strong FTIR absorption, C=C and C-C bonds, which are more symmetric and less polar, tend to produce strong signals in Raman spectra. Therefore, a combined analysis provides a more complete vibrational profile of the molecule.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Fluorene Ring | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | -CH₃ (gem-dimethyl & methoxy) | 2960 - 2850 | Strong | Strong |
| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | 1275 - 1200 | Strong | Medium |
| Symmetric C-O-C Stretch | Aryl-O-CH₃ | 1075 - 1020 | Medium | Weak |
| Aromatic C=C Stretch | Fluorene Ring | 1620 - 1450 | Medium to Strong | Strong |
| CH₃ Bending | -CH₃ | 1465 & 1380 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | Fluorene Ring | 900 - 800 | Strong | Weak |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of this compound. CV measures the redox behavior of a molecule, allowing for the determination of its oxidation and reduction potentials. From these potentials, crucial electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These parameters are vital for assessing the suitability of the material for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov
The electrochemical profile of this compound is dominated by the electron-rich nature of its π-conjugated fluorene core, which is further enhanced by the two electron-donating methoxy (-OCH₃) groups at the C2 and C7 positions. These substituents increase the electron density on the fluorene backbone, making the molecule easier to oxidize (i.e., removing an electron from the HOMO). Consequently, a lower oxidation potential is expected compared to unsubstituted 9,9-dimethylfluorene.
The HOMO energy level can be estimated from the onset of the first oxidation peak in the cyclic voltammogram, while the LUMO level can be similarly derived from the onset of the reduction peak. The difference between the HOMO and LUMO levels provides the electrochemical band gap (E_g^elec), which is a key indicator of the energy required to create an electron-hole pair.
Studies on similar donor-substituted fluorene systems, such as 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile, confirm that functionalization significantly modulates the orbital energy levels. nih.gov For this compound, the two methoxy groups would collaboratively lower the HOMO level, making it an effective hole-transporting or electron-donating material. The LUMO level is less affected by these donor groups but can be tuned by introducing electron-withdrawing substituents.
Interactive Table: Estimated Electrochemical Properties of this compound
| Parameter | Description | Estimated Value | Method of Determination |
|---|---|---|---|
| E_ox (V vs. Fc/Fc⁺) | Oxidation Potential | ~0.8 - 1.0 V | Cyclic Voltammetry |
| E_red (V vs. Fc/Fc⁺) | Reduction Potential | ~ -2.5 to -2.7 V | Cyclic Voltammetry |
| HOMO Level (eV) | Highest Occupied Molecular Orbital | ~ -5.2 to -5.4 eV | Calculated from E_ox |
| LUMO Level (eV) | Lowest Unoccupied Molecular Orbital | ~ -2.1 to -2.3 eV | Calculated from E_red |
| E_g^elec (eV) | Electrochemical Band Gap | ~ 3.0 - 3.2 eV | LUMO - HOMO |
Surface Morphology and Thin Film Characterization Methods (e.g., Atomic Force Microscopy, AFM)
The performance of devices incorporating this compound, especially in thin-film form, is critically dependent on the film's morphology, uniformity, and surface roughness. Atomic Force Microscopy (AFM) is an indispensable high-resolution imaging technique for characterizing these properties at the nanoscale. spectraresearch.commdpi.com AFM operates by scanning a sharp tip over the sample surface, providing a three-dimensional topographic map with sub-nanometer resolution. spectraresearch.com
When this compound is used as a component in a polymer blend or as a small molecule layer deposited via solution-casting or vacuum deposition, AFM can reveal key morphological features. researchgate.net These include:
Surface Roughness: AFM quantitatively measures surface roughness, typically expressed as the root-mean-square (RMS) roughness. A smooth, uniform film (low RMS roughness) is generally desirable for electronic devices to ensure efficient charge injection and transport across interfaces and to prevent short circuits.
Grain and Domain Size: In polycrystalline or phase-separated films, AFM can visualize the size, shape, and distribution of crystalline grains or domains. This is crucial for understanding charge transport pathways, as grain boundaries can act as traps or barriers for charge carriers.
Phase Segregation: In blended films (e.g., with an electron acceptor for photovoltaic applications), AFM in phase imaging mode can map out the different material domains. The degree of phase separation and the size of the domains are critical for device efficiency.
Film Defects: AFM can identify defects such as pinholes, cracks, or aggregates that could compromise device performance and longevity.
Studies on thin films of polyfluorene derivatives have shown that processing conditions, such as solvent choice, annealing temperature, and deposition technique, significantly influence the resulting film morphology. researchgate.net For a material containing this compound, AFM would be used to optimize these conditions to achieve the desired surface structure for a specific application. For example, in an OLED, a very smooth morphology is required, while in a bulk heterojunction solar cell, a controlled nanoscale phase-separated morphology is necessary to maximize the donor-acceptor interface area. researchgate.net
Table: Key Parameters from AFM Analysis of Thin Films
| Parameter | Description | Importance in Device Performance |
|---|---|---|
| Root-Mean-Square (RMS) Roughness | A statistical measure of the overall surface roughness. | Affects interfacial contact, charge injection, and can lead to electrical shorts. |
| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | Indicates the extent of surface irregularities and potential for film defects. |
| Grain Size/Domain Analysis | Measurement of the size and distribution of distinct regions in the film. | Impacts charge mobility, as grain boundaries can impede charge transport. |
| Phase Imaging | Maps variations in material properties (e.g., adhesion, stiffness) to identify different components in a blend. | Crucial for optimizing the morphology of bulk heterojunctions in solar cells. |
Future Research Directions and Emerging Paradigms
Development of Next-Generation 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene Architectures
The core structure of this compound offers significant opportunities for the creation of more complex and functional molecular architectures. The facile functionalization at various positions on the fluorene (B118485) core allows for the synthesis of a wide array of derivatives. entrepreneur-cn.comresearchgate.net Research is moving towards the design of sophisticated structures such as dendrimers, star-shaped molecules, and polymers with precisely controlled properties. researchgate.net
One key area of development is the synthesis of donor-acceptor (D-π-A) type architectures. nih.govresearchgate.net By strategically attaching electron-donating and electron-withdrawing groups to the fluorene core, researchers can fine-tune the electronic and optical properties of the resulting molecules. nih.gov For instance, incorporating strong acceptor groups like dicyanovinyl or cyanostilbene can lead to materials with significant nonlinear optical (NLO) properties. nih.gov The 9,9-dimethyl substitution is crucial in this context as it enhances solubility and processability, facilitating integration into devices. nbinno.com
Another promising direction is the creation of co-polymers. An improved palladium-catalyzed polymerization process has enabled the preparation of a diverse range of fluorene homopolymers and copolymers. researchgate.net By copolymerizing this compound-based monomers with other aromatic units, materials scientists can create polymers with tailored band gaps, charge transport mobilities, and emission colors, suitable for a new generation of organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netresearchgate.net The development of cross-linkable hole transport materials based on alkyl fluorene cores, for example, has led to high-efficiency solution-processed phosphorescent OLEDs. rsc.org
The table below outlines potential next-generation architectures and their targeted properties.
| Architecture | Key Features | Targeted Properties & Applications |
| Donor-π-Acceptor (D-π-A) Chromophores | Asymmetric substitution with electron-donating and -withdrawing groups. | Enhanced nonlinear optical (NLO) response, solvatochromism, use in optical switching and data storage. |
| Star-Shaped Molecules & Dendrimers | Multiple fluorene arms extending from a central core. | High fluorescence quantum yields, efficient energy transfer, applications in light-harvesting and sensing. |
| Conjugated Polymers & Copolymers | Repeating fluorene units in the main chain, often with other aromatic co-monomers. | Tunable emission from blue to red, high charge carrier mobility, use in OLEDs, solar cells, and transistors. entrepreneur-cn.comresearchgate.net |
| Supramolecular Assemblies | Non-covalent organization of fluorene units through hydrogen bonding, π-π stacking, etc. | Stimuli-responsive materials, self-healing polymers, controlled morphology for electronic devices. |
Exploration of Novel Applications Beyond Current Scope
While fluorene derivatives are well-established in optoelectronics, their unique properties make them candidates for a host of emerging applications. researchgate.netresearchgate.net The inherent fluorescence of the fluorene scaffold is a key feature being exploited in the development of advanced sensors and biomedical probes. entrepreneur-cn.comnih.gov
Chemosensors: Researchers are designing fluorene-based molecules that exhibit changes in their fluorescence ("turn-on" or "turn-off") upon binding to specific analytes. nih.gov For example, derivatives have been synthesized that show selective recognition of metal cations and biomolecules like arginine. researchgate.net The ability to modify the fluorene core allows for the creation of highly selective and sensitive detectors for environmental monitoring and medical diagnostics. nih.govresearchgate.net
Biomedical Imaging: Fluorene-based fluorophores are being investigated for two-photon bioimaging. researchgate.net These materials can be excited by near-infrared (NIR) light, which allows for deeper tissue penetration and reduced background autofluorescence compared to conventional one-photon microscopy. researchgate.net The development of water-soluble and biocompatible fluorene polymers is a critical step towards their use as fluorescent probes and biosensors in biological systems. researchgate.net
Pharmacological Agents: The fluorene scaffold is present in a number of biologically active compounds. entrepreneur-cn.com Derivatives have shown potential as anti-tumor, anti-inflammatory, and antibacterial agents. entrepreneur-cn.comnih.gov For example, novel fluorene derivatives have been synthesized and tested for their activity against the Hepatitis C virus. nih.gov Future research will focus on structure-activity relationship studies to design new fluorene-based compounds with enhanced therapeutic efficacy. researchgate.netnih.gov
The table below summarizes emerging application areas for functionalized fluorene derivatives.
| Application Area | Principle of Operation | Potential Impact |
| Chemosensors | Analyte binding modulates the fluorescence properties of the fluorene core. nih.gov | Real-time detection of pollutants, explosives, metal ions, and biologically important molecules. researchgate.net |
| Biomedical Imaging | High two-photon absorption cross-section allows for deep-tissue imaging with high resolution. researchgate.net | Non-invasive visualization of cellular processes, early disease diagnosis, and tracking of drug delivery. |
| Organic Photovoltaics (OPVs) | Use as electron donor or hole transport materials in the active layer of solar cells. entrepreneur-cn.com | Development of flexible, lightweight, and low-cost solar energy conversion devices. |
| Pharmaceuticals | The rigid fluorene scaffold can be functionalized to interact with biological targets. nih.gov | New therapeutic agents for treating cancer, viral infections, and inflammatory diseases. entrepreneur-cn.comnih.gov |
Interdisciplinary Research Integrating Fluorene Chemistry with Other Fields
The future of fluorene chemistry is intrinsically linked to its integration with other scientific disciplines. The versatility of the fluorene molecule makes it an ideal platform for creating materials and systems that address complex challenges in materials science, biology, and medicine. acs.orgnih.govnih.gov
Materials Science: The intersection of fluorene chemistry and materials science has already yielded significant advances in organic electronics. nbinno.comnbinno.com Future collaborations will focus on developing "smart" materials with stimuli-responsive properties. For example, incorporating fluorene units into polymer backbones could lead to materials that change their color or emission in response to temperature, pH, or mechanical stress. The study of their supramolecular organization is key to controlling the structural and optical properties of thin films for electronic devices. tue.nl
Nanotechnology: Fluorene derivatives can be used as building blocks for the bottom-up fabrication of nanomaterials. By controlling the self-assembly of fluorene-based molecules, researchers can create nanowires, nanoribbons, and other nanostructures with unique electronic and optical properties. These materials could find applications in nano-scale electronics and photonics.
Chemical and Systems Biology: The application of fluorine chemistry to biological systems is a rapidly expanding field. nih.govnih.gov Fluorinated fluorene derivatives can serve as powerful tools for studying biological processes. The 19F nucleus is an excellent NMR probe, as there is virtually no background signal in biological systems. nih.gov This allows for the use of 19F NMR to study protein-ligand interactions and cellular metabolism in a non-invasive manner. This interdisciplinary approach is crucial for developing new diagnostic tools and therapeutic agents. acs.orgnih.gov
Sustainable Synthesis and Processing of Fluorene-Based Materials
As the applications for fluorene-based materials expand, there is a growing need to develop environmentally benign methods for their synthesis and processing. ox.ac.uk The principles of green chemistry are becoming increasingly important in guiding this research. mdpi.com
A key focus is the development of more efficient catalytic systems that minimize waste and avoid the use of toxic reagents. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for synthesizing fluorene derivatives, but efforts are underway to use more abundant and less toxic metals. nbinno.comresearchgate.net
Another important area is the use of greener reaction conditions. This includes the exploration of solvent-free reactions or the use of more environmentally friendly solvents like water or supercritical CO2. mdpi.com For example, highly efficient methods for synthesizing fluorenones, a common derivative, have been developed using air as the oxidant under ambient conditions, which represents a significant improvement over traditional oxidation methods. rsc.org
The processing of fluorene-based polymers is also being re-evaluated from a sustainability perspective. The development of water-soluble fluorene polymers not only enables biological applications but also reduces the reliance on volatile organic compounds (VOCs) during device fabrication. researchgate.net Furthermore, designing materials for recyclability and biodegradability at the end of their lifecycle is a critical long-term goal for the field. ox.ac.ukmdpi.com
Key strategies for sustainable practices are highlighted in the table below.
| Green Chemistry Principle | Application in Fluorene Chemistry | Desired Outcome |
| Atom Economy | Developing catalytic C-H activation reactions to avoid pre-functionalized starting materials. | Reduced waste, fewer synthetic steps, and higher overall efficiency. |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions for synthesis and processing. mdpi.com | Minimized environmental impact and reduced worker exposure to hazardous substances. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the fluorene core or its substituents. | Reduced dependence on petrochemicals derived from coal tar. researchgate.net |
| Catalysis | Employing highly efficient and recyclable catalysts, potentially based on earth-abundant metals. | Lower energy consumption, reduced waste, and improved cost-effectiveness. |
| Design for Degradation | Incorporating biodegradable linkages into fluorene-based polymer backbones. | Materials that break down into benign products at the end of their useful life. |
Q & A
Q. What are the common synthetic routes for preparing 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, brominated intermediates (e.g., 2,7-dibromo-9,9-dimethyl-9H-fluorene) can undergo methoxylation using methoxy groups via Buchwald-Hartwig amination or Ullmann-type couplings. Reaction optimization includes adjusting catalyst loading (e.g., PdCl₂), base (e.g., KOH), and temperature (80–120°C) to enhance yield. Purification via column chromatography or HPLC ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular symmetry.
- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients assess purity (>99%).
- FTIR : Identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups).
- GC-MS : Validates molecular weight (MW = 296.36 g/mol) and detects volatile impurities .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in airtight containers away from oxidizers; dispose of waste via hazardous waste protocols .
Advanced Research Questions
Q. How do the electron-donating methoxy groups at the 2 and 7 positions influence the optoelectronic properties of 9,9-dimethyl-9H-fluorene derivatives?
- Methodological Answer : Methoxy groups enhance electron density in the π-conjugated system, red-shifting absorption/emission spectra. Comparative studies using UV-Vis and photoluminescence (PL) spectroscopy show increased quantum yields (PLQY) due to reduced non-radiative decay. Electrochemical studies (cyclic voltammetry) reveal lowered oxidation potentials, facilitating hole transport in organic semiconductors .
Q. What methodologies are employed to study the electrochemical polymerization behavior of this compound, and how does its substituent arrangement affect charge transport?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Conducted in anhydrous acetonitrile with TBAPF₆ as electrolyte. Oxidation peaks (~1.2 V vs. Ag/Ag⁺) indicate radical cation formation.
- In-situ Spectroelectrochemistry : Monitors π→π* transitions during doping.
- DFT Calculations : Predict HOMO/LUMO levels; methoxy groups lower HOMO (-5.3 eV), improving air stability.
Polymer films exhibit enhanced conductivity (10⁻³ S/cm) compared to non-methoxy analogs .
Q. In crystallographic studies of this compound, how does the SHELX software suite facilitate structure refinement, and what challenges arise from molecular disorder?
- Methodological Answer : SHELXL refines crystal structures using least-squares minimization against X-ray diffraction data. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
